MS402 is a small molecule designed as a selective inhibitor for the first bromodomain (BD1) of the bromodomain and extraterminal domain (BET) family proteins, particularly BRD4 [, , ]. BET proteins, specifically BRD4, are involved in regulating gene transcription and are considered potential targets for cancer treatment [, ]. The selective inhibition of BD1 over the second bromodomain (BD2) in BET proteins offers a more targeted approach, potentially mitigating the broad effects observed with pan-BET bromodomain inhibitors like JQ1 [].
MS402 selectively inhibits the BD1 of BRD4, demonstrating a lower binding free energy compared to BD2 []. This selectivity is attributed to key residues (Gln85, Pro86, Asn140, and Ile146) within the binding pocket of BD1 []. The binding of MS402 to BD1 creates a higher energy barrier for its dissociation compared to BD2, leading to sustained inhibition []. This selective inhibition of BD1 in BET proteins primarily affects the differentiation of Th17 cells while having minimal impact on Th1, Th2, and Treg cells []. By binding to BD1, MS402 disrupts the interaction between BRD4 and the positive transcription elongation factor b (P-TEFb) []. This interaction is crucial for the phosphorylation of RNA polymerase II, which is necessary for efficient transcription elongation of target genes [].
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5